N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE
Overview
Description
N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a benzodioxine ring, a sulfonamide group, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzodioxine ring and benzamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodioxine ring and trifluoromethyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it distinct from other benzodioxane derivatives and sulfonamides, which may lack these properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O5S/c23-22(24,25)15-7-5-14(6-8-15)21(28)26-17-3-1-2-4-18(17)27-33(29,30)16-9-10-19-20(13-16)32-12-11-31-19/h1-10,13,27H,11-12H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUPDNMADFJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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